![molecular formula C22H48ClNO B14211036 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-58-0](/img/structure/B14211036.png)
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. This particular compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
The synthesis of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R′X→R3N+R′X−
In this case, the tertiary amine is N,N-dimethyl-1-dodecanamine, and the alkyl halide is heptyloxy methyl chloride. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride undergoes several types of chemical reactions:
Substitution Reactions: The chloride ion can be substituted by other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of a heptyloxy group, which can influence its solubility and interaction with different substrates.
Eigenschaften
CAS-Nummer |
828933-58-0 |
|---|---|
Molekularformel |
C22H48ClNO |
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
dodecyl-(heptoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-7-9-11-12-13-14-15-16-18-20-23(3,4)22-24-21-19-17-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DJIZFCFTZQPTGD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)COCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
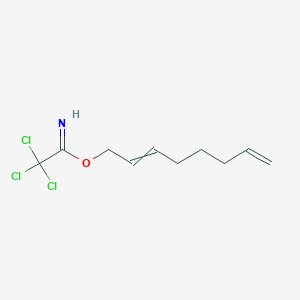
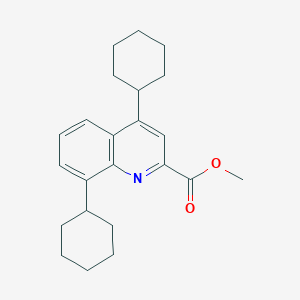
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
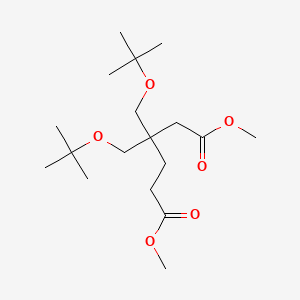
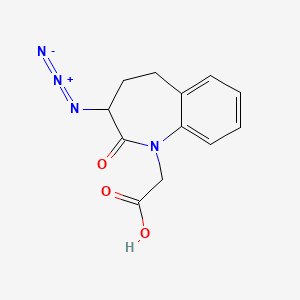
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
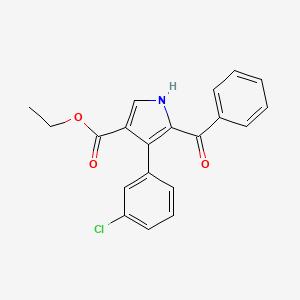
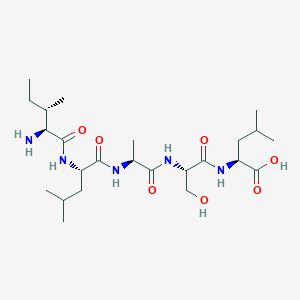
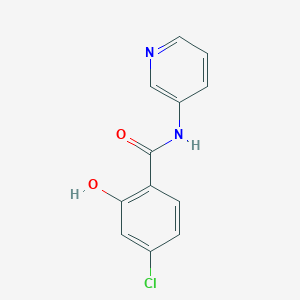

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
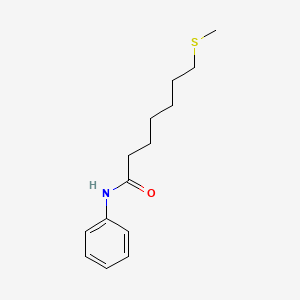
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
